N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin core with ethylene oxide or similar reagents under controlled conditions.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride and 2-methoxybenzylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl and oxalamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The dihydrobenzo[b][1,4]dioxin moiety can also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide: Lacks the dihydrobenzo[b][1,4]dioxin moiety.
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide: Lacks the methoxybenzyl group.
Uniqueness
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the combination of the dihydrobenzo[b][1,4]dioxin moiety with the oxalamide linkage and the methoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-26-16-5-3-2-4-14(16)11-21-19(24)20(25)22-12-15(23)13-6-7-17-18(10-13)28-9-8-27-17/h2-7,10,15,23H,8-9,11-12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBQJLKJVYDDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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